molecular formula C24H30N4O4S B8209925 6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide

6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide

Cat. No.: B8209925
M. Wt: 470.6 g/mol
InChI Key: BBFKONWWIAFKEJ-UHFFFAOYSA-N
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Description

CAY17c is a chemical compound known for its inhibitory effects on bromodomain-containing protein 4 and class I and class IIb histone deacetylases. It has shown significant potential in inhibiting the proliferation of colorectal cancer cells and inducing apoptosis and autophagy in these cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY17c involves the preparation of thieno[2,3-d]pyrimidine-based hydroxamic acid derivatives. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide and dimethylformamide, which are slightly soluble in the compound .

Industrial Production Methods

Industrial production methods for CAY17c are not extensively documented. the compound is available for research purposes and is synthesized in controlled laboratory environments to ensure purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

CAY17c undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified hydroxamic acid derivatives .

Scientific Research Applications

CAY17c has a wide range of scientific research applications, including:

Mechanism of Action

CAY17c exerts its effects by inhibiting bromodomain-containing protein 4 and class I and class IIb histone deacetylases. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis and autophagy in colorectal cancer cells. The molecular targets include specific histone deacetylases and bromodomain-containing proteins, which play crucial roles in gene expression and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CAY17c

CAY17c is unique due to its dual inhibitory effects on both bromodomain-containing proteins and histone deacetylases. This dual inhibition enhances its efficacy in inducing apoptosis and autophagy in colorectal cancer cells, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S/c1-14-11-16(12-15(2)21(14)32-10-6-4-5-7-19(29)27-31)22-25-23(30)20-17-8-9-28(3)13-18(17)33-24(20)26-22/h11-12,31H,4-10,13H2,1-3H3,(H,27,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFKONWWIAFKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCCCC(=O)NO)C)C2=NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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